molecular formula C25H22N2O4S B4404213 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate

4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate

Cat. No.: B4404213
M. Wt: 446.5 g/mol
InChI Key: AYZFDMAFEFAPKH-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a complex organic compound that features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a nucleophilic substitution reaction, where a benzylsulfonyl chloride reacts with the quinoxaline derivative in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as methanol or ethanol, under acidic conditions to form the ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoxaline core or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzylsulfonyl chloride, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, bacterial infections, and neurological disorders.

    Materials Science: The unique structural features of this compound make it suitable for the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The quinoxaline core is known to exhibit various biological activities, including antimicrobial and anticancer properties, by interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which forms the core structure of 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate.

    Benzylsulfonyl Derivatives: Compounds containing the benzylsulfonyl group, which can exhibit similar chemical reactivity and biological activities.

    Dimethylquinoxalinecarboxylates: Compounds with similar ester functionalities and quinoxaline cores.

Uniqueness

This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the benzylsulfonyl group and the quinoxaline core allows for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-18(2)27-24-14-21(10-13-23(24)26-17)25(28)31-15-19-8-11-22(12-9-19)32(29,30)16-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZFDMAFEFAPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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